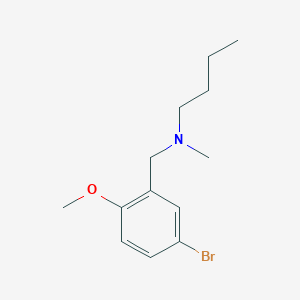
N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide, commonly known as HMB-45, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HMB-45 is not fully understood. However, it has been suggested that HMB-45 binds to a specific protein called Pmel17, which is involved in the formation of melanosomes. Melanosomes are responsible for the production of melanin, which gives color to the skin, hair, and eyes.
Biochemical and Physiological Effects:
HMB-45 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of melanoma cells and induce apoptosis (programmed cell death) in these cells. HMB-45 has also been found to inhibit the formation of melanosomes and the production of melanin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HMB-45 in lab experiments is its specificity for melanoma cells. This allows for the selective targeting of these cells, which can be useful in the development of new therapies for melanoma. However, one limitation of using HMB-45 is that it may not be effective against all types of melanoma cells and may have limited efficacy in some cases.
Orientations Futures
There are several future directions for the use of HMB-45 in scientific research. One direction is the development of new therapies for melanoma based on the specific targeting of melanoma cells using HMB-45. Another direction is the use of HMB-45 in the identification of melanocytes in various tissues, which can be useful in the study of skin pigmentation disorders. Additionally, further research is needed to fully understand the mechanism of action of HMB-45 and its potential use in other areas of scientific research.
In conclusion, N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide, or HMB-45, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, particularly in the field of cancer research. While there are advantages and limitations to using HMB-45 in lab experiments, it has several potential future directions for scientific research.
Méthodes De Synthèse
HMB-45 can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with thionyl chloride to form 2-chloro-5-methylbenzenesulfonic acid. This intermediate is then reacted with 3,4-dimethoxyaniline to form N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide.
Applications De Recherche Scientifique
HMB-45 has been extensively used in scientific research, particularly in the field of cancer research. It is a marker for melanoma and has been used for the diagnosis of melanoma. HMB-45 has also been used to study the role of melanocytes in the skin and has been found to be useful in the identification of melanocytes in various tissues.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-10-4-6-13(17)12(8-10)16-22(18,19)11-5-7-14(20-2)15(9-11)21-3/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACIHZBIVYVPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)

![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)

![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)

![ethyl 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B5184039.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)

![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)